molecular formula C8H7ClN2S B7809407 4-Chloro-2-methylbenzo[d]thiazol-5-amine

4-Chloro-2-methylbenzo[d]thiazol-5-amine

Cat. No.: B7809407
M. Wt: 198.67 g/mol
InChI Key: XEKLXLHCNBKGDJ-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzo[d]thiazol-5-amine is a chemical compound belonging to the thiazole family, characterized by a sulfur and nitrogen-containing heterocyclic ring structure. Thiazoles are known for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylbenzo[d]thiazol-5-amine typically involves the cyclization of 2-amino-4-chloro-5-methylbenzenethiol with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by chlorination and amination steps.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent steps.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylbenzo[d]thiazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions are typically performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced thiazole derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at the thiazole ring.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-2-methylbenzo[d]thiazol-5-amine is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound exhibits biological activities such as antimicrobial and antitumor properties, making it a candidate for drug development.

Industry: In the chemical industry, it serves as an intermediate in the synthesis of various compounds used in material science and other industrial applications.

Mechanism of Action

The mechanism by which 4-Chloro-2-methylbenzo[d]thiazol-5-amine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific pathways related to inflammation and cell proliferation, contributing to its therapeutic potential.

Comparison with Similar Compounds

  • 4-Methylbenzo[d]thiazol-2-amine: A structurally related compound with similar biological activities.

  • 2-Amino-4-chlorobenzothiazole: Another thiazole derivative with comparable properties.

Uniqueness: 4-Chloro-2-methylbenzo[d]thiazol-5-amine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both chlorine and methyl groups on the thiazole ring enhances its potency and selectivity compared to other thiazole derivatives.

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Properties

IUPAC Name

4-chloro-2-methyl-1,3-benzothiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-11-8-6(12-4)3-2-5(10)7(8)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKLXLHCNBKGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-amino-2-methylbenzothiazole (818 mg, 4.99 mmol) in isopropanol (12 mL) was added N-chlorosuccinimide (732 mg, 5.48 mmol). The mixture was stirred at 60° C. for 15 min., partitioned between DCM and 5% sodium bicarbonate. The organic phase was washed with brine, dried over sodium sulphate and concentrated in vacuo to give a residue that was purified with flash chromatography (EtOAc/DCM gradient elution). 4-Chloro-2-methylbenzothiazol-5-ylamine was obtained as off-white crystalline solid (510 mg, 51%). mp 121-122° C. (lit. 124° C.); TLC single spot at Rf 0.51 (20% EtOAc/DCM); 1H NMR (270 MHz, DMSO): δ 7.61 (1H, d, J=8.6 Hz, ArH), 6.91 (1H, d, J=8.6 Hz, ArH), 5.49 (2H, s, NH2), 2.75 (3H, s, CH3); APCI-MS 199 (MH)+.
Quantity
818 mg
Type
reactant
Reaction Step One
Quantity
732 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

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